molecular formula C12H16O2 B1604102 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one CAS No. 32578-12-4

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one

Cat. No.: B1604102
CAS No.: 32578-12-4
M. Wt: 192.25 g/mol
InChI Key: IPTMKVLYPISCRA-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one is an organic compound with a molecular formula of C12H16O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one can be synthesized through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methoxybenzene with 2,2-dimethylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions to achieve substitution on the aromatic ring.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one has several applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential pharmacological properties and as a building block for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets and pathways. The methoxy group and the ketone moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-3-naphthalen-1-yl-propenone: This compound shares the methoxyphenyl group but differs in the presence of a naphthyl group.

    3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar in having a methoxyphenyl group but contains a carboxylic acid functional group.

Uniqueness

1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its combination of a methoxy group and a dimethylpropanone moiety makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-12(2,3)11(13)9-6-5-7-10(8-9)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTMKVLYPISCRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642463
Record name 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32578-12-4
Record name 1-(3-Methoxyphenyl)-2,2-dimethyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32578-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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